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molecular formula C15H16O4 B041224 Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate CAS No. 105937-62-0

Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No. B041224
M. Wt: 260.28 g/mol
InChI Key: TWICZBQXXZFFOW-UHFFFAOYSA-N
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Patent
US05750764

Procedure details

A mixture of 2-methoxynaphthalene (20,0 g, 126 mmol) and methyl pyruvate (19,3 g, 190 mmol) in dichloromethane (100 mL) was added to a suspension of aluminium chloride (25,3 g, 190 mmol) in dichloromethane (100 mL) at 6° C. over 140 minutes. The solution was stirred for a further 15 minutes at this temperature and added to ice/water. Methyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate (52% yield) and 2-methoxynaphthalene (34% recovery) were the primary components of the reaction mixture.
Quantity
126 mmol
Type
reactant
Reaction Step One
Quantity
190 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
190 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[O:15].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[OH:15][C:14]([C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[CH:9]=1)([CH3:16])[C:13]([O:18][CH3:19])=[O:17] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
126 mmol
Type
reactant
Smiles
COC1=CC2=CC=CC=C2C=C1
Name
Quantity
190 mmol
Type
reactant
Smiles
C(C(=O)C)(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
190 mmol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=CC=CC=C2C=C1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for a further 15 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(C(=O)OC)(C)C1=CC2=CC=C(C=C2C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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